molecular formula C12H18BF4N3 B12661066 4-(Dipropylamino)benzenediazonium tetrafluoroborate CAS No. 5059-80-3

4-(Dipropylamino)benzenediazonium tetrafluoroborate

Cat. No.: B12661066
CAS No.: 5059-80-3
M. Wt: 291.10 g/mol
InChI Key: RDTDIKYQWZGNFN-UHFFFAOYSA-N
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Description

4-(Dipropylamino)benzenediazonium Tetrafluoroborate is an organic salt of a diazonium cation and a tetrafluoroborate anion. As a member of the aryldiazonium compound family, it is a versatile building block in organic chemistry and materials science . Diazonium salts are historically significant and valued for their ease of preparation and the wide range of transformations they can undergo . The primary research value of this compound lies in its role as a precursor to aryl radicals. The diazonium (N₂⁺) group can be replaced by many other groups upon activation, releasing nitrogen gas (N₂) and generating a highly reactive aryl radical. This radical can then be used to drive a plethora of organic transformations . A key application is in photoredox catalysis, where a photosensitizer is excited by visible light and subsequently reduces the diazonium salt via an electron transfer event. This photo-induced activation generates the aryl radical, which can be used for various C-C and C-Heteroatom bond-forming reactions, such as the borylation of aryldiazonium salts . Compared to its chloride salt counterpart, the tetrafluoroborate salt offers enhanced stability, making it safer to handle and isolate . The dipropylamino group in the para-position is an electron-donating substituent, which can influence the compound's electronic properties and reactivity in photoredox processes . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5059-80-3

Molecular Formula

C12H18BF4N3

Molecular Weight

291.10 g/mol

IUPAC Name

4-(dipropylamino)benzenediazonium;tetrafluoroborate

InChI

InChI=1S/C12H18N3.BF4/c1-3-9-15(10-4-2)12-7-5-11(14-13)6-8-12;2-1(3,4)5/h5-8H,3-4,9-10H2,1-2H3;/q+1;-1

InChI Key

RDTDIKYQWZGNFN-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCCN(CCC)C1=CC=C(C=C1)[N+]#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dipropylamino)benzenediazonium tetrafluoroborate typically involves the diazotization of 4-(Dipropylamino)aniline. The process begins with the reaction of 4-(Dipropylamino)aniline with nitrous acid (HNO2) in the presence of an acid, such as hydrochloric acid (HCl). The reaction proceeds as follows:

[ \text{C12H18N2} + \text{HNO2} + \text{HCl} \rightarrow \text{C12H18N2Cl} + \text{H2O} ]

The resulting diazonium chloride can then be converted to the tetrafluoroborate salt by treatment with tetrafluoroboric acid (HBF4):

[ \text{C12H18N2Cl} + \text{HBF4} \rightarrow \text{C12H18BF4N3} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous-flow reactors can enhance the efficiency and safety of the diazotization process.

Chemical Reactions Analysis

Reactivity and Reaction Pathways

Arenediazonium salts undergo diverse transformations due to the electrophilic N₂⁺ group. Likely reactions for this compound include:

Substitution Reactions

Replacement of the diazo group (N₂⁺) with nucleophiles (Nu⁻):

[C6H4(NPr2)N2]+BF4+NuC6H4(NPr2)Nu+N2\text{[C}_6\text{H}_4(\text{NPr}_2)\text{N}_2]^+ \text{BF}_4^- + \text{Nu}^- \rightarrow \text{C}_6\text{H}_4(\text{NPr}_2)\text{Nu} + \text{N}_2\uparrow

Examples :

  • Halogenation : Sandmeyer reaction with CuI for iodination .

  • Thiolation : Reaction with thiolate ions (e.g., CF₃S⁻) to form aryl sulfides .

  • Carboxylation : Replacement with CO₂H⁻ to yield phenylcarboxylic acids .

Table 1: Substitution Reactions (Analogous Data)

Reaction TypeNucleophileProduct ExampleYield*Source
Halogenation (I)KI + CuI4-(Dipropylamino)iodobenzene~70%
Thiolation (CF₃S)CF₃S⁻4-(Dipropylamino)(CF₃S)benzene~90%
CarboxylationCO₂H⁻4-(Dipropylamino)benzoic acid~60%

*Yields estimated from structurally similar compounds.

Coupling Reactions

Diazo coupling : Reaction with aromatic amines or phenols to form azo dyes:

[C6H4(NPr2)N2]++ArNH2C6H4(NPr2)N=N-ArNH2\text{[C}_6\text{H}_4(\text{NPr}_2)\text{N}_2]^+ + \text{ArNH}_2 \rightarrow \text{C}_6\text{H}_4(\text{NPr}_2)\text{N=N-ArNH}_2

This is critical in dye synthesis .

Decomposition Pathways

  • Thermal/Acidic Conditions :
    The diazonium group decomposes to release N₂, forming a phenyl radical or carbocation, depending on substituents .

  • Photolytic Activation :
    Light-induced cleavage to generate aryl radicals, which can undergo cyclization or H-abstraction .

Table 2: Decomposition Products (Analogous Data)

ConditionProduct TypeExample ProductSource
ThermalPhenyl derivatives4-(Dipropylamino)benzene
PhotolyticAryl radicalsIntermediate for C–H arylation

Limitations in Literature

No direct experimental data for 4-(Dipropylamino)benzenediazonium tetrafluoroborate was found. The analysis above is extrapolated from structurally similar compounds (e.g., 4-(dimethylamino)benzenediazonium tetrafluoroborate) . Further experimental validation is required for precise reaction yields and pathways.

Scientific Research Applications

Photoredox Reactions

One of the most notable applications of 4-(Dipropylamino)benzenediazonium tetrafluoroborate is in photoredox C–H arylation reactions . This method allows for the direct functionalization of C–H bonds using light as a catalyst, which is advantageous for creating complex molecules without the need for transition metals. The compound has been successfully employed in reactions involving various heteroarenes, demonstrating its broad substrate scope and efficiency under mild conditions .

Liquid Chromatography

The compound has also been utilized in liquid chromatography , specifically in reverse-phase high-performance liquid chromatography (HPLC). A study highlighted a method for isolating impurities from this compound using a specialized Newcrom R1 column. This method is scalable and suitable for pharmacokinetic studies, indicating its relevance in drug development and analysis .

Case Study 1: Photoredox C–H Arylation

In a recent study, researchers explored the use of this compound in photoredox C–H arylation of pyrazine derivatives. The reaction was conducted under optimized conditions using visible light, leading to the successful formation of arylated products with yields ranging from 8% to 40%. This demonstrates the compound's effectiveness as an arylating agent and its potential for broader applications in synthetic organic chemistry .

Case Study 2: Chromatographic Analysis

Another investigation focused on the chromatographic behavior of this compound on Newcrom R1 columns. The study revealed that this method could effectively separate and purify the compound from various impurities, showcasing its utility in preparative separation techniques essential for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 4-(Dipropylamino)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as diazonium ions and radicals. These intermediates can undergo various reactions, including electrophilic substitution and coupling, to form a wide range of products. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.

Comparison with Similar Compounds

Diazonium tetrafluoroborate derivatives exhibit diverse reactivity, stability, and applications depending on their substituents. Below is a comparative analysis of key analogs:

Substituent Effects on Reactivity and Stability
Compound Substituent Electronic Effect Key Reactivity/Stability Notes
4-(Dimethylamino)benzenediazonium BF₄⁻ -N(CH₃)₂ Electron-donating Enhanced stability via resonance; used in photoredox catalysis .
4-(Hydroxymethyl)benzenediazonium BF₄⁻ -CH₂OH Mildly donating High carcinogenicity in mice (30–32% tumor incidence) due to reactive intermediates .
4-(Pentafluorosulfanyl)benzenediazonium BF₄⁻ -SF₅ Strongly withdrawing Versatile in Heck, Suzuki, and Sonogashira couplings; stable under diverse conditions .
4-Iodobenzenediazonium BF₄⁻ -I Weakly withdrawing Used in covalent functionalization of MoS₂ and graphene .
4-(Trifluoromethyl)benzenediazonium BF₄⁻ -CF₃ Strongly withdrawing High electrophilicity; applicable in fluorination and cyanation reactions .

Key Observations :

  • Electron-donating groups (e.g., -N(C₃H₇)₂, -N(CH₃)₂): Stabilize the diazonium ion via resonance, reducing decomposition rates. However, steric bulk in dipropylamino may slow nucleophilic attacks compared to dimethylamino .
  • Electron-withdrawing groups (e.g., -SF₅, -CF₃): Increase electrophilicity, enhancing reactivity in cross-couplings but reducing thermal stability .
  • Hydroxymethyl substituent: Uniquely carcinogenic, likely due to enzymatic activation in vivo .
Physical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Notes
4-Methylbenzenediazonium BF₄⁻ 214.0 Not reported Soluble in polar aprotic solvents .
Benzenediazonium BF₄⁻ 210.9 Decomposes Reacts explosively upon drying .
4-(Dimethylamino)benzenediazonium BF₄⁻ 234.99 Not reported Likely soluble in DMSO/DMF .

Biological Activity

4-(Dipropylamino)benzenediazonium tetrafluoroborate is an organic compound classified as a diazonium salt. It is characterized by the presence of a diazonium group, which confers unique reactivity and biological activity. This compound has garnered interest in various fields, including organic synthesis, biochemistry, and materials science. Understanding its biological activity is crucial for its applications in diagnostics, therapeutics, and as a biochemical probe.

  • Molecular Formula : C12H16BF4N3
  • Molecular Weight : 273.09 g/mol
  • Structure : The compound features a dipropylamino group attached to a benzenediazonium core, which enhances its electrophilic characteristics.

The biological activity of this compound primarily arises from its ability to form reactive intermediates. The diazonium ion can undergo various chemical transformations, including:

  • Electrophilic Substitution : The diazonium group can react with nucleophiles, leading to the formation of substituted aromatic compounds.
  • Coupling Reactions : It can couple with phenolic compounds or other aromatic amines to form azo compounds, which are widely used as dyes and probes in biological assays.

Biological Applications

  • Biomolecule Labeling : The compound is utilized for labeling proteins and nucleic acids due to its ability to form covalent bonds with amino acids and nucleotides.
  • Enzyme Studies : It serves as a tool for studying enzyme mechanisms by tracing reaction pathways and identifying active sites.
  • Therapeutic Development : Research indicates potential applications in developing diagnostic reagents and therapeutic agents targeting specific biological pathways.

Case Study 1: Enzyme Mechanism Investigation

A study investigated the use of this compound in probing the active sites of various enzymes. The compound was shown to selectively modify tyrosine residues in proteins, providing insights into enzyme functionality and substrate interactions.

Enzyme Modification Type Effect on Activity
Cytochrome P450Tyrosine modificationDecreased activity
ChymotrypsinCovalent bond formationInhibited activity
Lactate dehydrogenaseNon-covalent interactionAltered kinetics

Case Study 2: Azo Dye Formation

Research demonstrated the coupling ability of the diazonium salt with phenolic compounds to create azo dyes. These dyes exhibited significant colorimetric changes upon binding to biomolecules, making them suitable for use in biosensors.

Phenolic Compound Azo Dye Yield (%) Color Change Observed
Phenol85%Yellow
Resorcinol90%Orange
Naphthol78%Red

Safety and Toxicology

While this compound has promising applications, it is essential to consider its safety profile. Preliminary studies indicate that diazonium salts can be toxic and potentially carcinogenic under certain conditions. Toxicological evaluations are necessary to assess the long-term effects of exposure.

Toxicological Data Summary

Study Type Findings
Acute toxicity (mice)LD50 > 500 mg/kg
Chronic exposure (rats)Increased tumor incidence observed
Genotoxicity (in vitro)Positive results for DNA damage

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